Product packaging for Ludartin(Cat. No.:)

Ludartin

Cat. No.: B10850195
M. Wt: 246.30 g/mol
InChI Key: QXJYIGSXUBOSID-JZEMPJKHSA-N
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Description

Ludartin (CAS 36149-87-8) is a bioactive sesquiterpene lactone that serves as a potent activator of the TRPA1 channel . Its significant research value lies in its potent anticancer properties, where it has been demonstrated to produce anticancer effects primarily by inducing DNA damage and a reduction of mitochondrial membrane potential, leading to programmed cell death . Further mechanistic studies reveal that its antitumor and apoptotic activities are associated with the upregulation of p21WAF1, which contributes to cell cycle arrest and the inhibition of cell proliferation and migration . Researchers utilize this compound as a valuable tool compound in oncological and pharmacological studies to explore these pathways. This product is intended for research purposes only and is not approved for use in humans, animals, or for any other form of application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O3 B10850195 Ludartin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

(1S,2S,6S,12R,14S)-9,14-dimethyl-5-methylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-4-one

InChI

InChI=1S/C15H18O3/c1-7-4-5-9-8(2)14(16)17-13(9)12-10(7)6-11-15(12,3)18-11/h9,11-13H,2,4-6H2,1,3H3/t9-,11+,12-,13-,15+/m0/s1

InChI Key

QXJYIGSXUBOSID-JZEMPJKHSA-N

Isomeric SMILES

CC1=C2C[C@@H]3[C@]([C@@H]2[C@@H]4[C@@H](CC1)C(=C)C(=O)O4)(O3)C

Canonical SMILES

CC1=C2CC3C(C2C4C(CC1)C(=C)C(=O)O4)(O3)C

Origin of Product

United States

Isolation and Biosynthetic Investigations of Ludartin

Natural Occurrence and Phytochemical Isolation Methodologies

Ludartin has been identified and isolated from several plant species, primarily within the Asteraceae family, which is known for its rich production of sesquiterpene lactones. ctdbase.orgmdpi.comresearchgate.netslideheaven.com The isolation of this compound typically involves various extraction and purification techniques aimed at separating this specific compound from the complex mixture of phytochemicals present in the plant material.

Isolation from Artemisia amygdalina Decne

This compound has been isolated from both the shoot and root parts of Artemisia amygdalina Decne. nih.govnih.govscispace.com Hexane extracts of these plant parts have shown the presence of this compound. nih.govnih.govscispace.com Phytochemical analysis of the active extracts from Artemisia amygdalina has led to the isolation of several constituents, including this compound. nih.govnih.govscispace.comlums.ac.ir

Isolation from Artemisia caruthii

Artemisia caruthii is another plant source from which this compound has been isolated. banglajol.infoprz.edu.pl Early investigations reported the isolation of this compound from Artemisia caruthii as a mixture along with its 11,13-dihydroderivative. banglajol.infobdpsjournal.org

Isolation from Stevia yaconensis var. subeglandulosa

This compound has been isolated in pure form from Stevia yaconensis var. subeglandulosa. banglajol.infomdpi.comprz.edu.plbdpsjournal.orgacs.org The aerial parts of this plant have been used for the isolation of this compound and other guaianolides. researchgate.netbdpsjournal.org

Isolation from Artemisia indica

This compound has also been isolated from the shoots and roots of Artemisia indica. researchgate.netresearchgate.netspandidos-publications.comspandidos-publications.comnih.gov Bioassay-guided fractionation of extracts, such as the ethyl acetate (B1210297) extract, from A. indica has led to the identification and isolation of this compound among other compounds. researchgate.netspandidos-publications.comspandidos-publications.comnih.gov

Advanced Extraction and Purification Techniques

The isolation of natural compounds like this compound from plant matrices often involves a sequence of extraction and purification steps. Traditional methods, such as liquid-liquid extraction and heat reflux extraction, are utilized. thepab.org For instance, chloroform (B151607) extraction has been employed for Artemisia indica. spandidos-publications.com Following initial extraction, chromatographic separation techniques are commonly applied to purify this compound. Column chromatography, often using silica (B1680970) gel, is a key step in separating this compound from other extracted compounds. banglajol.info Fractions obtained from the column are typically monitored using techniques like thin layer chromatography (TLC). banglajol.infonih.gov Further purification steps, such as crystallization, may be employed to obtain the compound in pure form. nih.gov Advanced techniques like High-Performance Liquid Chromatography (HPLC) are also used for the analysis and purification of plant constituents, including for the standardization of extracts containing compounds like this compound. nih.gov

The following table summarizes some of the plant sources and extraction/isolation details for this compound:

Plant SourcePlant Part(s) UsedExtraction Method(s)Purification Method(s)Notes
Artemisia amygdalina DecneShoot and RootHexane extraction nih.govnih.govscispace.comNot explicitly detailed in snippetsIsolated among other cytotoxic constituents. nih.gov
Artemisia caruthiiNot specifiedNot explicitly detailed in snippetsNot explicitly detailed in snippetsIsolated as a mixture with 11,13-dihydroderivative. banglajol.infobdpsjournal.org
Stevia yaconensis var. subeglandulosaAerial partsNot explicitly detailed in snippetsColumn chromatography banglajol.infoIsolated in pure form. banglajol.infoprz.edu.plbdpsjournal.org
Artemisia indicaShoot and RootEthyl acetate extraction researchgate.netspandidos-publications.comspandidos-publications.comnih.gov, Chloroform extraction spandidos-publications.comBioassay-guided fractionation, Column chromatography researchgate.netspandidos-publications.comIsolated among other compounds. researchgate.netspandidos-publications.com

Putative Biosynthetic Pathways and Precursors of this compound

This compound, being a sesquiterpene lactone of the guaianolide type, is biosynthesized through the mevalonate (B85504) pathway (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, which are the primary routes for the biosynthesis of isoprenoids in plants. frontiersin.org Sesquiterpenes are fifteen-carbon compounds derived from three isoprenoid units. ctdbase.org The direct precursor for sesquiterpenes is farnesyl pyrophosphate (FPP), a key intermediate in both the MVA and MEP pathways. frontiersin.org FPP is formed by the head-to-tail condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). frontiersin.org While the specific enzymatic steps leading from FPP to this compound have not been fully elucidated in the provided information, the biosynthesis of guaianolides like this compound typically involves cyclization of FPP followed by further modifications such as oxidation, hydroxylation, and lactone ring formation. researchgate.net The structural complexity of guaianolides suggests a series of enzymatic transformations are involved in their formation from the acyclic precursor FPP. Research into the biosynthesis of sesquiterpene lactones in Asteraceae species is ongoing, aiming to understand the genes and enzymes involved in these complex pathways.

General Guaianolide Biosynthesis

Guaianolides are a major structural type within the sesquiterpene lactone family, characterized by a bicyclic skeleton consisting of a five-membered and a seven-membered ring, fused with a γ-lactone ring. The biosynthesis of sesquiterpene lactones, including guaianolides, originates from farnesyl diphosphate (B83284) (FPP), a 15-carbon isoprenoid precursor. nih.govroyalsocietypublishing.orgmdpi.comacademicjournals.org

The initial committed step in the biosynthesis of many sesquiterpene lactones is the cyclization of FPP. nih.govroyalsocietypublishing.orgmdpi.comacademicjournals.org This reaction is catalyzed by sesquiterpene synthases (STPSs), which are typically localized in the cytosol of plant cells. mdpi.com For many sesquiterpene lactones, including those of the guaianolide type, the cyclization of FPP is mediated by germacrene A synthase (GAS), leading to the formation of (+)-germacrene A. nih.govroyalsocietypublishing.orgacademicjournals.orgresearchgate.netmdpi.comnih.govwikipedia.orgresearchgate.netmdpi.com

Following the formation of germacrene A, a series of enzymatic modifications occur. Germacrene A is oxidized, often by cytochrome P450 enzymes such as germacrene A oxidase (GAO), to form germacrene A acid. academicjournals.orgresearchgate.netmdpi.comnih.govwikipedia.orgplos.orgebi.ac.uktechscience.com This step typically involves hydroxylation and subsequent oxidation of the isopropenyl side chain. academicjournals.orgwikipedia.orgplos.org

Further modifications, including hydroxylation and lactonization, lead to the formation of different sesquiterpene lactone skeletons. For guaianolides, costunolide (B1669451), a germacranolide, is considered a key intermediate. academicjournals.orgresearchgate.netmdpi.comnih.govwikipedia.orgresearchgate.netmdpi.complos.orgwur.nluniprot.org The conversion of germacrene A acid to costunolide is catalyzed by enzymes like costunolide synthase (COS), which is also a cytochrome P450 enzyme. academicjournals.orgresearchgate.netmdpi.comwikipedia.orgresearchgate.netmdpi.complos.orguniprot.org This step involves hydroxylation, often at the C6 position, followed by spontaneous lactonization to form the characteristic γ-lactone ring. academicjournals.orgwikipedia.orgplos.org

The biosynthesis of guaianolides from costunolide is thought to involve further enzymatic steps, potentially including epoxidation or hydroxylation of the costunolide skeleton, leading to the formation of the guaiane (B1240927) ring system. academicjournals.org These downstream modifications, catalyzed by various enzymes including oxidases, reductases, and acyltransferases, contribute to the structural diversity observed among guaianolides. mdpi.comresearchgate.net

Table 1 provides a summary of key enzymes and intermediates in the general guaianolide biosynthetic pathway.

Enzyme/IntermediateRole in BiosynthesisPubChem CID (if available)
Farnesyl Diphosphate (FPP)Precursor for all sesquiterpenes-
Germacrene A Synthase (GAS)Catalyzes cyclization of FPP to Germacrene A-
(+)-Germacrene AKey intermediate9548705 nih.govlipidmaps.orgnih.gov
Germacrene A Oxidase (GAO)Oxidizes Germacrene A to Germacrene A acid-
Germacrene A acidIntermediate-
Costunolide Synthase (COS)Catalyzes conversion of Germacrene A acid to Costunolide- uniprot.org
CostunolideKey intermediate, germacranolide5281437 hmdb.caresearchgate.netuni.lumdpi.comnih.gov

(Note: The PubChem CIDs for enzymes refer to the compound/protein entry if available, otherwise it indicates the enzyme's role.)

Position of this compound within Sesquiterpene Lactone Biosynthetic Landscapes

This compound, being a guaianolide sesquiterpene lactone, is positioned within the extensive biosynthetic landscape of these compounds. Its formation is expected to follow the general pathway described above, originating from FPP and proceeding through germacrene A and likely costunolide or a related germacranolide intermediate.

While the precise enzymatic steps leading specifically to this compound from a common intermediate like costunolide are not explicitly detailed in the provided search results, its classification as a guaianolide suggests it is a product of downstream modifications of the guaiane skeleton. The structural differences between this compound and other guaianolides, such as arglabin (B1666082) (its position isomer), parthenin, and arbusculin B, arise from variations in oxidation patterns, cyclization, and the presence and position of functional groups.

Research indicates that costunolide serves as a branching point precursor for the production of germacranolides, eudesmanolides, and guaianolides. mdpi.com The conversion of costunolide to the guaianolide skeleton is hypothesized to involve steps such as 4,5 epoxidation in some Asteraceae species, followed by epoxide opening and intramolecular cyclization to form the three-cyclic guaiane system. mdpi.com

Given that this compound is a guaianolide, its biosynthesis likely involves the enzymatic machinery responsible for generating this core scaffold from germacranolides. Subsequent tailoring steps, involving various modifying enzymes, would then lead to the specific structure of this compound. The identification of this compound as a position isomer of arglabin implies that the biosynthetic pathways diverge at a certain point after a common intermediate, leading to these structurally related compounds. researchgate.netresearchgate.net

Further detailed research is required to fully elucidate the specific enzymes and intermediates involved in the late-stage biosynthesis of this compound and to precisely map its position relative to other guaianolides within the complex sesquiterpene lactone biosynthetic network.

Table 2 lists key sesquiterpene lactones mentioned in the context of this compound and guaianolide biosynthesis.

CompoundStructural TypePubChem CID
This compoundGuaianolide14355826 nih.govresearchgate.netmathewsopenaccess.com
ArglabinGuaianolide-
CostunolideGermacranolide5281437 hmdb.caresearchgate.netuni.lumdpi.comnih.gov
PartheninSesquiterpene Lactone442288 wikidata.orglipidmaps.orgnih.govctdbase.orgnih.gov
Arbusculin BGuaianolide-
(+)-Germacrene ASesquiterpene (acyclic)9548705 nih.govlipidmaps.orgnih.gov

Chemical Synthesis and Advanced Structural Modifications of Ludartin

Semi-synthetic Derivatization Strategies of Ludartin

Semi-synthetic derivatization of this compound primarily focuses on modifying its reactive functional groups to yield analogs with potentially altered biological activities. nih.govresearchgate.net The α-methylene-γ-lactone motif is a common target for such transformations due to its reactivity towards nucleophiles via Michael type addition. researchgate.netresearchgate.net

Michael Addition Reactions for Amino Analog Synthesis

Michael addition reactions, specifically aza-Michael additions using primary and secondary amines, are employed to synthesize amino analogs of this compound. researchgate.netresearchgate.net This strategy targets the α-methylene-γ-lactone moiety, leading to the addition of an amino group across the exocyclic double bond. researchgate.netresearchgate.net This approach is particularly promising for generating water-soluble derivatives, which can be advantageous for pharmacological and clinical studies. researchgate.netresearchgate.net Diverse 11R,13-dihydroamino analogs of this compound have been synthesized through highly diastereoselective Michael addition reactions. researchgate.net Studies have shown that amination, particularly at the C-2 position of this compound, can lead to increased biological activity. conicet.gov.ar

Epoxidation Reactions for Epoxy Analog Synthesis

Epoxidation reactions are utilized to introduce epoxy groups into the this compound structure, typically targeting existing double bonds. mdpi.com For instance, epoxidation of this compound at the 1,10-double bond has been reported, leading to the formation of 1,10β-epoxy this compound as a single diastereomer with a β-configuration for the epoxide. researchgate.netresearchgate.netscholarsportal.info This epoxy analog is structurally related to arglabin (B1666082), which also contains an epoxide. researchgate.netresearchgate.net The choice of epoxidizing reagent often depends on the substrate's structure and the double bond's environment. mdpi.com

Click Chemistry Methodologies for Triazolyl Analog Synthesis

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been applied to synthesize novel triazolyl analogs of this compound. researchgate.netnih.govbeilstein-journals.org This modular synthesis typically involves a diastereoselective Michael addition followed by a regioselective Huisgen 1,3-dipolar cycloaddition reaction. researchgate.netnih.gov This strategy allows for the facile introduction of 1,4-disubstituted-1,2,3-triazoles onto the this compound scaffold. researchgate.netnih.gov This reaction scheme for generating triazolyl analogs via Michael addition followed by Huisgen cycloaddition was reported as a novel approach. researchgate.netnih.gov

Dimerization and Oligomerization Approaches to this compound Derivatives

Strategies involving the dimerization and oligomerization of sesquiterpene lactones have shown potential for generating compounds with enhanced biological activities. researchgate.netresearchgate.net Inspired by the increased anticancer activity observed in dimers of other sesquiterpenoids like artemisinin (B1665778) and parthenolide, dimeric this compound derivatives linked by ester bonds have been designed and synthesized. nih.gov These dimers can be formed by coupling this compound with dicarboxylic acids such as terephthalic acid or succinic acid. nih.gov Research has indicated that certain dimeric this compound derivatives exhibit significantly enhanced cytotoxicity compared to the monomeric compound. nih.govresearchgate.netnih.gov For example, a specific dimeric derivative (compound 33) showed a substantial increase in cytotoxicity against hepatocellular carcinoma cell lines compared to this compound. nih.govresearchgate.netnih.gov Sesquiterpenoid oligomers featuring connections between units via C-C bonds have also been identified from Artemisia species, highlighting the natural occurrence and potential of such structures. researchgate.netresearchgate.net

Hemisynthesis of Analogous Bioactive Compounds from this compound

This compound serves as a valuable precursor for the hemisynthesis of other bioactive sesquiterpene lactones, particularly those structurally related to arglabin. nih.govrsc.orgiiim.res.in

Strategies for Conversion to Arglabin and Related Derivatives

This compound can be efficiently converted into arglabin, a clinically significant antitumor agent. nih.govrsc.org One reported hemisynthetic strategy involves using an epoxide ring opening reaction as a key step. rsc.org In this process, this compound undergoes a Lewis acid-catalyzed regioselective ring opening of its epoxide using a reducing agent like NaBH₄. rsc.org Subsequent stereoselective epoxidation and selective reduction steps can then yield arglabin. rsc.org This conversion highlights the close structural relationship between this compound and arglabin and provides a route for accessing arglabin from a different natural source. nih.govrsc.org

Advanced Spectroscopic and Analytical Methodologies for Ludartin Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool in the structural determination of organic molecules, offering insights into the chemical environment and connectivity of atoms. For Ludartin, various NMR techniques have been employed to unravel its intricate structure.

High-Resolution ¹H and ¹³C NMR Spectral Analysis

High-resolution ¹H and ¹³C NMR spectroscopy are crucial for determining the number and types of hydrogen and carbon atoms in this compound, as well as their neighboring environments. Analysis of chemical shifts, splitting patterns, and integration in ¹H NMR spectra provides information about the different proton environments and their relative numbers. researchgate.net ¹³C NMR spectroscopy reveals the different carbon environments, including the presence of methyl, methylene (B1212753), methine, and quaternary carbons, as well as carbonyl and olefinic carbons. researchgate.net Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for establishing proton-proton and proton-carbon connectivities, respectively. researchgate.net HMBC (Heteronuclear Multiple Bond Correlation) experiments provide information about longer-range carbon-proton couplings, aiding in the assignment of quaternary carbons and the confirmation of the molecular skeleton.

While specific detailed ¹H and ¹³C NMR data tables for this compound were mentioned in the search results as being available in literature researchgate.net, the precise peak assignments and coupling constants were not directly provided in the snippets. However, the use of these techniques is confirmed as standard practice for this compound structural analysis. researchgate.netscholarsportal.infomolaid.comthieme-connect.comspandidos-publications.com

Application of Residual Dipolar Couplings (RDCs) for Stereochemical Confirmation

Residual Dipolar Couplings (RDCs) provide valuable information about the orientation of internuclear vectors relative to an external magnetic field, offering insights into molecular conformation and relative stereochemistry that are complementary to traditional NMR parameters like J-couplings and NOEs. nih.govcapes.gov.brspringernature.comrhhz.net For this compound, RDCs have been successfully applied to unambiguously determine its relative stereochemistry. nih.govacs.orgacs.orgsciencegate.appacs.org This is particularly useful in cases where conventional NMR methods, such as NOEs and ³J coupling constants, may not provide sufficient information for a definitive stereochemical assignment. acs.orgblogspot.com The measurement of RDCs typically involves dissolving the molecule in a weakly aligning medium, such as stretched polymeric gels like poly(methyl methacrylate) (PMMA) in chloroform (B151607). nih.govacs.orgacs.orgresearchgate.netnih.govkit.eduresearchgate.net By analyzing the RDC values, the relative orientations of different bonds can be determined, which helps in building a three-dimensional model of the molecule and confirming the stereochemical relationships between chiral centers. nih.govkit.edu

Diastereotopic Proton NMR Assignment Techniques

Diastereotopic protons, which are chemically non-equivalent due to the presence of a chiral center or other elements of chirality in the molecule, present a challenge in NMR assignment as they often exhibit similar chemical shifts and coupling patterns. acs.orgblogspot.com For this compound, the assignment of diastereotopic protons, particularly at positions like C-2, was not straightforward using conventional NMR methods like NOEs and ³J coupling constant analysis due to ambiguities in the observed data. acs.org The application of RDCs has proven to be a powerful technique for the unambiguous assignment of these diastereotopic protons. acs.orgblogspot.comnih.gov By measuring RDCs for the CH bonds involving the diastereotopic protons, their orientations relative to the molecular alignment frame can be determined. acs.org This orientational information, combined with other spectroscopic data, allows for the definitive assignment of these protons, which is crucial for complete structural and stereochemical characterization. acs.orgblogspot.com

Computer-Assisted 3D Structure Elucidation using Anisotropic NMR Parameters

The use of anisotropic NMR parameters, such as RDCs and Residual Chemical Shift Anisotropies (RCSAs), in conjunction with computational methods, has emerged as a powerful approach for the three-dimensional structure elucidation of organic molecules. springernature.comkit.edunih.gov For this compound, computer-assisted methods can utilize the experimental RDC data to refine and validate possible 3D structures. springernature.com By fitting the experimental RDCs to theoretical values calculated for candidate structures, the most probable conformation and relative configuration can be determined. kit.edu Software tools can analyze the anisotropic NMR data and combine it with isotropic NMR data (chemical shifts, J-couplings, NOEs) to generate and rank possible structures, significantly aiding in the elucidation process, especially for complex molecules like natural products. springernature.comnih.govnih.govrsc.org While specific details on computer-assisted 3D structure elucidation of this compound using anisotropic parameters were not extensively detailed in the snippets beyond the general methodology springernature.comkit.edunih.gov, the principle involves calculating an alignment tensor for a structural model and comparing predicted RDCs with experimental values. kit.edu

Mass Spectrometry (MS) Applications for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound, as well as insights into its fragmentation pathways, which helps in confirming structural features. High-resolution mass spectrometry (HRMS) can accurately determine the molecular formula by measuring the exact mass of the molecular ion. spandidos-publications.comspandidos-publications.com Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves the collision-induced dissociation of the molecular ion and subsequent analysis of the resulting fragment ions. rsc.orginformahealthcare.comnih.gov The fragmentation pattern is characteristic of the molecule's structure, as bonds break in predictable ways. By interpreting the masses of the fragment ions, substructures and functional groups within this compound can be identified, providing complementary information to NMR spectroscopy for structural confirmation. spandidos-publications.comspandidos-publications.com

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) for Absolute Stereochemistry Determination

Circular Dichroism (CD) and Electronic Circular Dichromism (ECD) spectroscopy are powerful techniques for determining the absolute configuration and conformation of chiral molecules. CD is defined as the differential absorption of left- and right-circularly polarized electromagnetic radiation by a sample encyclopedia.pub. ECD specifically focuses on the CD signals that occur in correspondence with electronic transitions, serving as the chiroptical counterpart to UV-Vis absorption spectroscopy encyclopedia.pub.

These techniques are particularly valuable when other methods, such as X-ray crystallography, are not applicable or yield inconclusive results mdpi.comnih.gov. The interpretation of ECD data can be achieved through spectral comparison with compounds of similar structures and known absolute configurations, or through computational methods like quantum chemistry calculations mdpi.comull.es. The sign of a Cotton effect in the ECD spectrum is primarily related to the absolute configuration of the stereogenic center nearest to the absorbing chromophore ull.es. Enantiomers, for instance, exhibit identical ECD spectra but with opposite signs ull.es. While the general principles of CD and ECD are well-established for determining the stereochemistry of organic compounds encyclopedia.pubmdpi.comnih.govull.es, specific applications and detailed findings regarding the absolute stereochemistry of this compound using these methods were not found in the consulted literature.

X-ray Crystallography for Solid-State Structural Analysis (Contextual Applications for Related Structures)

X-ray crystallography is a fundamental technique used to determine the precise atomic and molecular structure of crystalline solids in three dimensions sciencemuseum.org.uklibretexts.orgwikipedia.org. By analyzing the diffraction pattern produced when a crystal is exposed to a beam of X-rays, scientists can map the electron density within the crystal and determine the positions of atoms, bond lengths, and angles sciencemuseum.org.ukwikipedia.org. This method requires obtaining a high-quality crystal of the compound of interest wikipedia.org.

While direct information on the X-ray crystal structure of this compound itself was not extensively detailed in the search results, a study on the synthesis of halohydrin derivatives of this compound reported the establishment of their structures using spectral data and X-ray structure analysis researchgate.net. This indicates that X-ray crystallography has been successfully applied to structural variants of this compound, providing valuable insights into the solid-state arrangement of atoms in these related sesquiterpene lactone structures researchgate.net. X-ray crystallography remains a primary tool for characterizing the atomic structure of materials and is used in various fields, including the study of natural products and their derivatives wikipedia.org.

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatographic techniques are indispensable tools in analytical chemistry for the separation, identification, and quantification of components within complex mixtures nih.govijpsjournal.comrsc.org. These methods exploit the differential interactions of analytes with a stationary phase and a mobile phase, leading to their separation as they travel through the system nih.govijpsjournal.comrsc.org. Chromatography is widely used for purifying substances, assessing their purity, and determining their concentration nih.govrsc.org.

Various chromatographic methods exist, including liquid chromatography (LC), gas chromatography (GC), and thin-layer chromatography (TLC) nih.govijpsjournal.com. The choice of technique depends on the properties of the analytes and the nature of the mixture nih.govijpsjournal.com. The fundamental principle involves a stationary phase (a solid phase or a liquid layer on a solid support) and a mobile phase (a liquid or gas) nih.gov. Analytes partition between these phases based on their characteristics, such as polarity, size, and affinity for the stationary phase, resulting in their separation nih.govrsc.org.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful liquid chromatography technique for separating, identifying, and quantifying compounds in a mixture ijpsjournal.comwjpmr.comresearchgate.net. It is particularly valuable for analyzing non-volatile and thermally unstable samples nih.gov. HPLC operates by pumping a liquid mobile phase through a column packed with a stationary phase at high pressure wjpmr.com. The separation is achieved based on the differential migration rates of the components as they interact with the stationary phase wjpmr.com.

HPLC method development is a critical process that involves optimizing various parameters to achieve satisfactory separation within a suitable timeframe nih.govwjpmr.comresearchgate.net. Key parameters include the selection of the stationary phase (e.g., C18, C4), the composition of the mobile phase (e.g., mixtures of water and organic solvents), flow rate, and detection wavelength wjpmr.comresearchgate.netsciencescholar.usnih.govjournaljpri.com. The physicochemical properties of the analyte play a crucial role in method development researchgate.net.

Following method development, validation is essential to ensure that the method is suitable for its intended purpose wjpmr.comresearchgate.net. Method validation typically involves evaluating parameters such as specificity, accuracy, precision, linearity, range, limit of detection, limit of quantification, ruggedness, and robustness, often following guidelines from regulatory bodies like the International Council for Harmonisation (ICH) researchgate.netsciencescholar.usnih.govjournaljpri.com. Linearity is assessed by the correlation between peak area and analyte concentration over a specific range sciencescholar.usjournaljpri.com. Precision is evaluated by the reproducibility of results sciencescholar.usjournaljpri.com.

While the general principles of HPLC method development and validation are well-established and applied to various compounds wjpmr.comresearchgate.netsciencescholar.usnih.govjournaljpri.com, specific details regarding a validated HPLC method specifically for the analysis of this compound were not found in the provided search results. However, given that this compound is a natural product, HPLC would be a highly relevant technique for its separation, purity assessment, and quantification in extracts or formulations.

Pharmacological Activities and Underlying Molecular Mechanisms Non Clinical Focus

Anticancer and Antiproliferative Effects

Ludartin has demonstrated significant anticancer and antiproliferative effects in various in vitro studies. researchgate.netnih.gov These effects are often associated with the induction of DNA damage and a reduction in mitochondrial membrane potential. researchgate.netnih.govspandidos-publications.comspandidos-publications.com

In Vitro Cytotoxicity against Diverse Human Cancer Cell Lines

In vitro studies have evaluated the cytotoxic activity of this compound against a panel of human cancer cell lines, revealing its potential as an antiproliferative agent. researchgate.netnih.govnih.gov

Osteosarcoma Cell Lines (e.g., Saos-2, MG-63, U-2OS, T1-73 143B, HOS)

This compound has been shown to inhibit the viability, migration, and proliferation of osteosarcoma cell lines, including Saos-2, MG-63, U-2OS, T1-73 143B, and HOS. researchgate.netnih.govmdpi.com It also increased apoptosis in these cell lines. researchgate.netmdpi.com The half-maximal inhibitory concentration (IC50) values for this compound against osteosarcoma cell lines range from 15 to 30 µM. researchgate.netnih.govmdpi.com The most pronounced effects were observed on Saos-2 cells, with an IC50 of 15 µM. researchgate.netnih.govmdpi.com In contrast, this compound showed minor cytotoxic effects on normal human osteoblasts (hFOB 1.19), with an IC50 greater than 100 µM, suggesting a degree of selectivity for cancer cells. researchgate.netnih.govmdpi.com this compound's anti-proliferative effects on Saos-2 cells are associated with the induction of apoptosis and cell cycle arrest at the G2/M checkpoint. researchgate.netmdpi.comresearchgate.net This cell cycle arrest is linked to reduced expression of Cdc25c (Ser216), Cdc25c, pCdc2 (Tyr15), and Cdc2, and increased expression of p21WAF1. researchgate.net

In Vitro Cytotoxicity of this compound against Osteosarcoma Cell Lines

Cell LineIC50 (µM)Observed EffectsReference
Saos-215Inhibition of viability, migration, proliferation; increased apoptosis; G2/M cell cycle arrest researchgate.netnih.govmdpi.com
MG-6315-30Inhibition of viability, migration, proliferation; increased apoptosis researchgate.netnih.gov
U-2OS15-30Inhibition of viability, migration, proliferation; increased apoptosis researchgate.netnih.gov
T1-73 143B15-30Inhibition of viability, migration, proliferation; increased apoptosis researchgate.netnih.gov
HOS15-30Inhibition of viability, migration, proliferation; increased apoptosis researchgate.netnih.gov
hFOB 1.19 (Normal)>100Minor cytotoxic effects researchgate.netnih.govmdpi.com
Hepatocellular Carcinoma Cell Lines (e.g., HepG2, Huh7, SMMC-7721)

This compound has demonstrated antihepatoma activity against human hepatocellular carcinoma cell lines, including HepG2 and Huh7. nih.govresearchgate.netresearchgate.netnih.gov A previous study showed that this compound exhibited potent activity against HepG2 and Huh7 cells with IC50 values of 32.7 and 34.3 µM, respectively. nih.govresearchgate.netresearchgate.netnih.gov

In Vitro Cytotoxicity of this compound against Hepatocellular Carcinoma Cell Lines

Cell LineIC50 (µM)Observed EffectsReference
HepG232.7Antihepatoma activity nih.govresearchgate.netresearchgate.netnih.gov
Huh734.3Antihepatoma activity nih.govresearchgate.netresearchgate.netnih.gov
Breast Cancer Cell Lines (e.g., MCF-7, T47D, MDA-MB 231)

This compound has shown inhibitory activity against breast cancer cell lines, such as MCF-7. mathewsopenaccess.comresearchgate.netnih.govspandidos-publications.comspandidos-publications.comjpionline.org Studies have reported significant cytotoxicity against MCF-7 cells with IC50 values in the range of 0.5-7.5 µM. researchgate.netnih.gov The anticancer effects in MCF-7 cells have been associated with the induction of DNA damage and a reduction of mitochondrial membrane potential. researchgate.netnih.govspandidos-publications.comspandidos-publications.com this compound has also been evaluated for its activity against T47D and MDA-MB 231 breast cancer cell lines. researchgate.net

In Vitro Cytotoxicity of this compound against Breast Cancer Cell Lines

Cell LineIC50 (µM)Observed EffectsReference
MCF-70.5-7.5Significant cytotoxicity, DNA damage, mitochondrial membrane potential loss mathewsopenaccess.comresearchgate.netnih.govspandidos-publications.comspandidos-publications.comjpionline.org
T47DData available in sources but not explicitly extracted in snippetsCytotoxicity evaluated researchgate.net
MDA-MB 231Data available in sources but not explicitly extracted in snippetsCytotoxicity evaluated researchgate.net
Lung Carcinoma Cell Lines (e.g., A-549)

This compound has demonstrated strong inhibitory activity against A-549 lung carcinoma cells. mathewsopenaccess.comresearchgate.netnih.govnih.govjpionline.orgnih.gov Studies have reported IC50 values of 7.4 µM against A-549 cells. researchgate.netnih.govnih.gov

In Vitro Cytotoxicity of this compound against Lung Carcinoma Cell Lines

Cell LineIC50 (µM)Observed EffectsReference
A-5497.4Strong inhibitory activity mathewsopenaccess.comresearchgate.netnih.govnih.govjpionline.orgnih.gov
Leukemia Cell Lines (e.g., THP-1)

This compound has exhibited cytotoxic effects against leukemia cell lines, including THP-1. mathewsopenaccess.comresearchgate.netnih.govnih.govjpionline.orgnih.gov Research indicates an IC50 value of 3.1 µM against THP-1 cells. researchgate.netnih.govnih.gov

In Vitro Cytotoxicity of this compound against Leukemia Cell Lines

Cell LineIC50 (µM)Observed EffectsReference
THP-13.1Cytotoxic effects mathewsopenaccess.comresearchgate.netnih.govnih.govjpionline.orgnih.gov
Prostate Carcinoma Cell Lines (e.g., PC-3)

This compound has demonstrated cytotoxicity against prostate cancer cell lines, including PC-3. researchgate.netnih.govnih.gov Studies have reported an IC50 value of 7.5 μM for this compound against PC-3 cells. researchgate.netnih.gov

Colon Carcinoma Cell Lines (e.g., HCT-116, Colo-205)

This compound exhibits cytotoxic effects on colon carcinoma cell lines such as HCT-116 and Colo-205. researchgate.netmathewsopenaccess.comnih.gov The reported IC50 value for this compound against HCT-116 cells is 6.9 μM. researchgate.netnih.gov this compound has also shown strong inhibitory activity against Colo-205 cells. mathewsopenaccess.com

Melanoma and Epidermoid Carcinoma Cell Lines (e.g., B16F10, A-431)

Studies have evaluated the cytotoxicity of this compound against melanoma and epidermoid carcinoma cell lines. researchgate.netnih.govnih.gov this compound displayed IC50 values of 6.6 μM against mouse melanoma (B16F10) cells and 19.0 μM against human epidermoid carcinoma (A-431) cells in MTT assays. researchgate.netnih.govnih.govbiocrick.comresearchgate.net

Neuroblastoma Cell Lines

This compound has been reported to exhibit cytotoxic effects against human neuroblastoma cell lines, such as T98G. researchgate.netnih.gov An IC50 value of 6.3 μM has been reported for this compound against T98G neuroblastoma cells. researchgate.netnih.gov

Here is a summary of this compound's cytotoxicity against various cancer cell lines:

Cell LineCancer TypeIC50 (μM)Reference
PC-3Prostate Carcinoma7.5 researchgate.netnih.gov
HCT-116Colon Carcinoma6.9 researchgate.netnih.gov
Colo-205Colon CarcinomaStrong Inhibition mathewsopenaccess.com
B16F10Mouse Melanoma6.6 researchgate.netnih.govnih.gov
A-431Epidermoid Carcinoma19.0 researchgate.netnih.govnih.gov
T98GNeuroblastoma6.3 researchgate.netnih.gov
A-549Lung Carcinoma7.4 researchgate.netnih.gov
THP-1Leukaemia3.1 researchgate.netnih.gov
MCF-7Breast Carcinoma0.5 researchgate.netnih.gov
BHYOral CarcinomaStrong Inhibition mathewsopenaccess.com
Miapaca-2Pancreatic CarcinomaStrong Inhibition mathewsopenaccess.com
HepG2Liver CarcinomaToxic Effects mathewsopenaccess.com
Saos-2Osteosarcoma15 nih.govnih.govmdpi.com
MG-63, U-2OS, T1-73, 143B, HOSOsteosarcoma15-30 nih.govnih.gov

Data Table: this compound Cytotoxicity (IC50 values in μM)

In Vitro Mechanistic Investigations of Cell Death and Growth Inhibition

Studies have delved into the molecular mechanisms by which this compound exerts its anti-cancer effects, focusing on the induction of apoptosis and cell cycle arrest. banglajol.infonih.govnih.govresearchgate.net

Apoptosis Induction and Pathway Modulation (e.g., Caspase-3, Bax, Bcl-2)

This compound has been shown to induce apoptosis in cancer cells. banglajol.infonih.govnih.govresearchgate.net Investigations into the underlying mechanisms have revealed modulation of key apoptotic proteins. This compound treatment can lead to a decrease in the levels of caspase-3 and Bax, while increasing the level of Bcl-2 in certain contexts, suggesting an influence on the balance between pro- and anti-apoptotic factors. banglajol.info The process of cell apoptosis involves various factors, including caspase-3 and Bax as important components. banglajol.info In spinal cord injury rats, this compound treatment prevented the increase of caspase-3 and Bax levels and caused an increase in the level of Bcl-2. banglajol.info This indicates that this compound can influence the mitochondrial apoptotic pathway, which involves the Bcl-2 protein family, including anti-apoptotic regulators like Bcl-2 and pro-apoptotic regulators like Bax. nih.govmui.ac.ir

Cell Cycle Arrest (e.g., G2/M Checkpoint, p21WAF1 Upregulation, Cdc25c, Cdc2 Modulation)

This compound has been observed to induce cell cycle arrest in cancer cells, specifically at the G2/M checkpoint. nih.govnih.govmdpi.comresearchgate.net This arrest is associated with the modulation of key cell cycle regulatory proteins. This compound treatment has been linked to increased expression of p21WAF1, a cyclin-dependent kinase inhibitor that plays a role in inhibiting cell cycle progression. nih.govnih.govresearchgate.net Concurrently, this compound treatment has been associated with reduced expression of proteins crucial for G2/M transition, such as Cdc25c and Cdc2 (also known as CDK1), and reduced phosphorylation of Cdc2 at Tyr15. nih.govnih.gov The upregulation of p21WAF1 can inhibit the expression of the Cdc2/cyclin B1 complex, which is essential for entry into mitosis. nih.gov Therefore, the induction of G2/M arrest by this compound appears to involve the upregulation of p21WAF1 and the subsequent inhibition of the Cdc2/cyclin B1 complex. nih.gov

DNA Damage Induction

Research indicates that this compound can induce DNA damage in cancer cells. Studies on MCF-7 human breast adenocarcinoma cells have shown that this compound treatment leads to significant DNA damage spandidos-publications.com. This effect is considered a potential mechanism contributing to its cytotoxic properties against tumor cell lines spandidos-publications.com. The induction of DNA damage can trigger cellular responses such as cell cycle arrest and apoptosis nih.gov.

Mitochondrial Membrane Potential Dysregulation

This compound has been observed to induce a reduction in mitochondrial membrane potential (ΔΨm) in cancer cells spandidos-publications.com. In MCF-7 cells, treatment with this compound resulted in a significant loss of mitochondrial membrane potential spandidos-publications.com. Dysregulation of mitochondrial membrane potential is often associated with the induction of apoptosis, suggesting this as a potential pathway for this compound's cytotoxic effects spandidos-publications.combiorxiv.orgresearchgate.net.

Inhibition of Cell Migration and Invasion

Preclinical studies have demonstrated the ability of this compound to inhibit the migration and invasion of cancer cells. In Saos-2 osteosarcoma cells, this compound treatment significantly inhibited both cell migration and invasion in vitro nih.govnih.govresearchgate.net. This inhibition was associated with the downregulation of matrix metalloproteinase (MMP)-2 and MMP-9 expression nih.gov. Similarly, in OVCAR5 ovarian cancer cells, this compound treatment inhibited proliferation, invasion, and migration, which was linked to the down-regulation of p-FAK, MMP-2, and MMP-9 expression bdpsjournal.org.

Preclinical In Vivo Studies of Antitumor Activity in Animal Models

In vivo studies using animal models have provided insights into the potential antitumor activity of this compound in a living system.

Inhibition of Tumor Growth (e.g., Colon Tumor Xenografts)

This compound has shown inhibitory effects on tumor growth in preclinical animal models. In a mice model of colon cancer, treatment with this compound alone significantly suppressed tumor growth ajol.info. Furthermore, a combination treatment of capecitabine (B1668275) and this compound demonstrated significant inhibition of colon tumor growth in mice, with no tumor growth observed after 6 weeks in the combination group ajol.info. This suggests a potential synergistic effect when combined with other chemotherapeutic agents ajol.inforesearchgate.net.

Anti-Angiogenic Effects and VEGF Expression Suppression

This compound has been reported to exhibit anti-angiogenic effects, which contribute to its antitumor activity. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Studies have shown that this compound can suppress angiogenesis researchgate.net. In the colon cancer mice model, the combination of capecitabine and this compound inhibited colon tumor growth and angiogenesis ajol.inforesearchgate.net. This effect was associated with the suppression of Vascular Endothelial Growth Factor (VEGF) expression ajol.info. Treatment with the combination of capecitabine and this compound led to a significant decrease in the count of micro-vessels in the tumor tissues compared to individual treatments ajol.info.

Anti-inflammatory Actions of this compound

Beyond its effects on cancer, this compound has also demonstrated anti-inflammatory properties in preclinical settings. Studies investigating the effect of this compound on spinal cord injury in a rat model revealed that this compound treatment exhibited a therapeutic effect through the inhibition of inflammation and apoptosis banglajol.infobanglajol.infobanglajol.infobdpsjournal.org. This compound treatment decreased the expression of myeloperoxidase and malondialdehyde in spinal cord tissues and suppressed the upregulation of pro-inflammatory cytokines, including tumor necrosis factor-α, interleukin-1β, and interleukin-6, induced by spinal cord injury banglajol.infobanglajol.infobanglajol.infobdpsjournal.org. These findings suggest that this compound may have therapeutic potential in conditions involving inflammation banglajol.infobanglajol.infobdpsjournal.org.

Data Tables

Based on the research findings, the following data tables summarize some of the key preclinical results for this compound.

Table 1: In Vitro Cytotoxicity of this compound in Osteosarcoma Cells

Cell LineIC₅₀ (µM)Reference
Saos-215 nih.govnih.gov
MG-6315-30 nih.govnih.gov
U-2OS15-30 nih.govnih.gov
T1-7315-30 nih.govnih.gov
143B15-30 nih.govnih.gov
HOS15-30 nih.govnih.gov
hFOB 1.19 (Normal)>100 nih.govnih.gov

Table 2: Effect of this compound on Cell Migration and Invasion

Cell LineEffect on MigrationEffect on InvasionAssociated Mechanism(s)Reference
Saos-2InhibitedInhibitedDownregulation of MMP-2, MMP-9 nih.gov
OVCAR5InhibitedInhibitedDownregulation of p-FAK, MMP-2, MMP-9 bdpsjournal.org

Table 3: Effect of this compound on Colon Tumor Growth and Angiogenesis in Mice

Treatment GroupEffect on Tumor GrowthEffect on Angiogenesis (Micro-vessel Density)Associated Mechanism(s)Reference
This compound aloneSuppressedNot specified (Combination showed effect)Not specified ajol.info
Capecitabine aloneSuppressedNot specified (Combination showed effect)Not specified ajol.info
Capecitabine + this compound (Combination)Significantly InhibitedSignificantly DecreasedSuppression of VEGF expression ajol.info

Modulation of Inflammatory Cytokine Expression (e.g., TNF-α, IL-1β, IL-6)

Research indicates that this compound can modulate the expression of key inflammatory cytokines. In a study investigating its effects on spinal cord injury in a rat model, this compound treatment suppressed the upregulation of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) that was induced by the injury. bdpsjournal.org This suggests a potential anti-inflammatory mechanism involving the downregulation of these pro-inflammatory mediators. High levels of IL-1β, IL-6, and TNF-α are associated with various chronic inflammatory diseases. mdpi.comfrontiersin.org Modulating the expression of these cytokines is a significant target for anti-inflammatory therapies. mdpi.com

Potential Inhibition of NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. mdpi.com While direct evidence specifically linking this compound to NF-κB inhibition is not extensively detailed in the provided search results, other sesquiterpene lactones have been shown to inhibit NF-κB activity. mdpi.comcaltagmedsystems.co.ukmdpi.comresearchgate.net Given that this compound is a member of the sesquiterpene lactone family and has demonstrated the ability to suppress inflammatory cytokines regulated by NF-κB, it is plausible that its anti-inflammatory effects may, at least in part, involve the inhibition of the NF-κB signaling pathway. Further research is needed to explicitly characterize this compound's effects on this pathway.

Aromatase Enzyme Inhibition

This compound has been identified as an inhibitor of the aromatase enzyme. researchgate.netnih.govcore.ac.uk Aromatase, a cytochrome P450 enzyme (CYP19A1), is responsible for the conversion of androgens to estrogens and plays a crucial role in estrogen biosynthesis. mdpi.compharmgkb.orgfrontiersin.org

Characterization of Competitive Inhibition Kinetics

Studies have characterized the nature of this compound's interaction with aromatase. This compound has been found to be a competitive inhibitor of human placental aromatase activity. nih.govcore.ac.uk This means that this compound competes with the natural substrate, androstenedione (B190577) or testosterone, for binding to the enzyme's active site. wikipedia.orgcaldic.com Kinetic analysis using Lineweaver-Burk plots has demonstrated this competitive inhibition. core.ac.ukcaldic.com An apparent Ki value of 23 µM for this compound's inhibition of aromatase has been reported. nih.govcore.ac.uk

Data Table: Aromatase Inhibition Kinetics of Sesquiterpene Lactones

CompoundApparent Ki (µM)Inhibition TypeSource Organism
10-epi-8-deoxycumambrin B4CompetitiveAsteraceae species
Dehydroleucodin21CompetitiveAsteraceae species
This compound23CompetitiveArtemisia species plantaedb.com

Note: Data compiled from research on sesquiterpene lactones inhibiting human placental aromatase. nih.govcore.ac.uk

Implications for Estrogen Biosynthesis Regulation

The ability of this compound to competitively inhibit aromatase has significant implications for the regulation of estrogen biosynthesis. By competing with endogenous androgens for the active site of the enzyme, this compound can reduce the rate at which androgens are converted to estrogens. mdpi.compharmgkb.orgfrontiersin.org This reduction in estrogen production could have therapeutic relevance in conditions where elevated estrogen levels contribute to disease pathogenesis, such as hormone-dependent cancers. mdpi.compharmgkb.orgfrontiersin.org

Gastroprotective Effects in Preclinical Models

This compound has demonstrated gastric cytoprotective effects in reported investigations. researchgate.net While the specific mechanisms and preclinical models are not detailed in the immediate search snippets, this indicates a potential for this compound to protect the gastric mucosa from damage.

Antimicrobial Activity

This compound has been reported to possess antimicrobial properties. bdpsjournal.orgajol.infonih.gov It is described as having bactericidal activities. ajol.infonih.gov Other studies on related compounds, such as triazole-tethered Isatin derivatives, have shown promising antibacterial potency against bacteria like E. coli and S. aureus. researchgate.net While the specific spectrum of antimicrobial activity and underlying mechanisms of this compound itself require further detailed exploration based on the provided results, its classification as having antimicrobial properties suggests potential against various microorganisms. bdpsjournal.orgajol.infonih.govnih.gov

Neuroprotective and Anti-Oxidative Effects in Preclinical Spinal Cord Injury Models

Preclinical studies utilizing rat models of spinal cord injury (SCI) have investigated the potential of this compound to mitigate the damage and functional deficits associated with this condition. The observed effects suggest a role for this compound in modulating oxidative stress, preventing neuronal apoptosis, and promoting functional recovery.

Reduction of Oxidative Stress Markers (e.g., Myeloperoxidase, Malondialdehyde)

Oxidative stress is a significant contributor to secondary injury following SCI. Research indicates that treatment with this compound can lead to a decrease in the levels of key oxidative stress markers in spinal cord tissue. Specifically, studies have shown that this compound treatment decreased the expression of myeloperoxidase (MPO) and malondialdehyde (MDA) in the spinal cord tissues of SCI rats. cabidigitallibrary.orgbanglajol.infobanglajol.infobanglajol.infomedchemexpress.com This suggests that this compound may help to reduce lipid peroxidation and neutrophil infiltration, both of which are associated with oxidative damage in the injured spinal cord.

Table 1: Effect of this compound on Oxidative Stress Markers in SCI Rat Models

MarkerEffect of SCIEffect of this compound Treatment
Myeloperoxidase (MPO)Enhanced expressionDecreased expression
Malondialdehyde (MDA)Enhanced expressionDecreased expression

Enhancement of Antioxidant Enzymes (e.g., Glutathione (B108866), Superoxide (B77818) Dismutase)

In addition to reducing oxidative stress markers, this compound treatment has been shown to influence the activity of endogenous antioxidant defense systems. Studies have demonstrated that this compound treatment enhanced the expression of glutathione (GSH) and superoxide dismutase (SOD) in the spinal cord tissues of SCI rats. cabidigitallibrary.orgbanglajol.infobanglajol.infobanglajol.infomedchemexpress.com Reduced levels of GSH and suppressed activation of SOD were observed in untreated SCI rats. cabidigitallibrary.org The ability of this compound to bolster these antioxidant enzymes suggests a mechanism by which it counteracts oxidative damage.

Table 2: Effect of this compound on Antioxidant Enzymes in SCI Rat Models

EnzymeEffect of SCIEffect of this compound Treatment
Glutathione (GSH)Significantly reducedPrevented decrease/Enhanced
Superoxide Dismutase (SOD)Suppressed activationPrevented suppression/Enhanced

Prevention of Neuronal Damage and Apoptosis in Spinal Cord Tissue

Neuronal cell death, particularly through apoptosis, is a critical event in the progression of secondary SCI. Preclinical investigations have explored this compound's capacity to protect neurons and inhibit apoptotic processes. This compound treatment exhibited an inhibitory effect on the reduction of NeuN-positive cells, which are indicative of neuronal survival. cabidigitallibrary.orgbanglajol.infobanglajol.info The proportion of TUNEL positive cells, a marker of apoptosis, was also regulated by this compound. cabidigitallibrary.orgbanglajol.infobanglajol.info Furthermore, this compound treatment prevented the onset of apoptosis, evidenced by a decrease in caspase-3 and Bax levels and an increase in Bcl-2 levels in SCI rats. cabidigitallibrary.orgbanglajol.infobanglajol.infobanglajol.infomedchemexpress.com Caspase-3 and Bax are pro-apoptotic factors, while Bcl-2 is an anti-apoptotic protein. banglajol.info These findings suggest that this compound intervenes in the apoptotic pathway, thereby preserving neuronal integrity.

Improvement of Locomotion and Functional Recovery in Animal Models

Beyond cellular and biochemical effects, studies have evaluated the impact of this compound treatment on functional outcomes in SCI animal models. Treatment with this compound considerably improved the locomotion of spinal cord injury rats. cabidigitallibrary.orgbanglajol.info This improvement was evident through higher inclination plane and Basso, Beattie, and Bresnahan (BBB) scores. cabidigitallibrary.orgbanglajol.info The BBB score is a widely used locomotor rating scale to assess functional recovery after SCI in rats. cabidigitallibrary.org These results indicate that the neuroprotective and anti-oxidative effects of this compound translate into tangible improvements in motor function in preclinical settings.

Interaction with TRP Ion Channels

Research has also explored the interaction of this compound with Transient Receptor Potential (TRP) ion channels. Studies have shown that this compound possesses activity on TRP ion channels. researchgate.netnih.govunimi.itresearchgate.net Specifically, isolated this compound has demonstrated interesting activity in terms of efficacy and potency on rat TRPA1, an ion channel involved in various sensory mechanisms, including pain perception and environmental irritation. researchgate.netnih.gov Conversely, this compound showed only a negligible inhibition activity on rat TRPM8 ion channel. researchgate.netnih.gov These findings suggest that TRPA1 may be a molecular target for this compound, potentially contributing to some of its observed biological effects.

Table 3: Interaction of this compound with Specific TRP Ion Channels

Structure Activity Relationship Sar Studies of Ludartin and Its Derivatives

Identification of the α-Methylene-γ-Lactone Motif as a Key Pharmacophore

Research indicates that the α-methylene-γ-lactone moiety is a critical pharmacophore for the biological activity of ludartin and related sesquiterpene lactones. This functional group is often involved in reactions with thiol groups of proteins, which is believed to contribute to their cytotoxic effects. mdpi.com Studies on related guaianolides have also highlighted the importance of the exocyclic methylene (B1212753) group conjugated to a gamma lactone for observed activities. scispace.com While the α, β-unsaturated ketone moiety has also been suggested as a key pharmacophore, the α-methylene-γ-lactone motif is consistently identified as essential for various biological effects, including promoting TNF-R1 ectodomain shedding. mdpi.comresearchgate.net

Influence of Amino Substitutions on Cytotoxicity and Cell Line Selectivity

Amino analogs of this compound have been synthesized through Michael type addition at the α-methylene-γ-lactone motif to investigate the influence of amino substitutions on cytotoxicity and selectivity. nih.gov These studies have shown that diverse amino analogs can display potent selective cytotoxicity compared to the parent molecule. nih.gov For instance, (11R)-13-(Morpholine)-11,13-dihydrothis compound (11) demonstrated selectively better cytotoxicity against Leukemia cancer cells (THP-1) with an IC50 of 2.8 μM. nih.gov (11R)-13-(6-Nitroindazole)-11,13-dihydrothis compound (17) was found to be four times more potent than this compound with selective cytotoxic effects against prostate cancer cells (PC-3), exhibiting an IC50 of 2.2 μM. nih.gov (11R)-13-(6-nitroindazole)-11,13-dihydrothis compound (18) showed three-fold selective cytotoxicity for Lung (A-549) cancer cell lines with an IC50 of 2.6 μM. nih.gov

Data Table: Cytotoxicity of Selected Amino Analogs of this compound

CompoundCell LineIC50 (μM)Relative Potency (vs this compound)Selectivity
This compoundTHP-1~3.1-7.41x-
(11R)-13-(Morpholine)-11,13-dihydrothis compound (11)THP-12.8HigherSelective
This compoundPC-3~7.51x-
(11R)-13-(6-Nitroindazole)-11,13-dihydrothis compound (17)PC-32.24x HigherSelective
This compoundA-549~7.41x-
(11R)-13-(6-nitroindazole)-11,13-dihydrothis compound (18)A-5492.63x HigherSelective
This compoundHCT-116~6.91x-
(11R)-13-(Diethyl amine)-11,13-dihydrothis compound (6)HCT-116More active than this compoundHigher-
(11R)-13-(piperidine)-11,13-dihydrothis compound (10)HCT-116More active than this compoundHigher-

Reductive amination at the α-methylene-γ-lactone moiety can lead to analogs with reduced cytotoxic effect but enhanced cell line selectivity. researchgate.net

Impact of Triazole Moieties on Biological Activity Profiles

Triazolyl analogs of this compound have been synthesized, and their biological activity profiles investigated. researchgate.netresearchgate.net This approach was based on the previous reports of this compound having aromatase inhibitory activity and the significance of triazolyl derivatives as frontline medicine for breast cancer. pharmacognosy.us While some triazolyl analogs display promising broad-spectrum cytotoxic effects, the activity can be less potent than the parent this compound depending on the specific modification. researchgate.net For example, one study found that among the synthesized triazolyl compounds, only one displayed the best cytotoxic effect against a panel of five human cancerous cell lines, but with IC50 values higher than that of standard this compound. researchgate.net

Effects of Epoxidation on Cytotoxic Potency and Selectivity

Epoxidation of this compound at the 1,10-double bond has been shown to influence its cytotoxic activity. Studies have indicated that epoxidation can lead to a decrease in activity against certain cell lines compared to the parent this compound. researchgate.net For instance, epoxidation at the 1,10-double bond decreased the activity against the T47D cell line with an IC50 of 14 µM, whereas the parent this compound had an IC50 of 2.8 µM against the same cell line. researchgate.net However, other studies have explored the synthesis of epoxy amino analogs of this compound and screened them against breast cancer cell lines. pharmacognosy.us

Dimerization and Oligomerization for Enhanced Pharmacological Efficacy

Dimerization and oligomerization strategies have been explored to enhance the pharmacological efficacy of this compound derivatives. nih.govdntb.gov.ua Studies involving the synthesis of dimeric analogs of related sesquiterpenoids have shown potent cytotoxicity. researchgate.net Specifically, a dimeric derivative of this compound demonstrated significantly enhanced cytotoxicity against hepatocellular carcinoma cell lines (HepG2 and Huh7) compared to the monomeric this compound. nih.govnih.gov The most active dimeric compound showed a 20-fold and 17-fold enhancement of cytotoxicity against HepG2 and Huh7 cells, respectively, compared to this compound. nih.govnih.gov This suggests that dimerization can be a viable strategy to improve the potency of this compound-based compounds.

Data Table: Cytotoxicity of this compound Dimer (Compound 33) vs Monomer

CompoundCell LineIC50 (μM)Enhancement vs this compound
This compoundHepG232.71x
Dimer (Comp 33)HepG2< 32.720x
This compoundHuh734.31x
Dimer (Comp 33)Huh7< 34.317x

Note: The exact IC50 for Compound 33 is not explicitly stated as a single value in the snippets, but the enhancement factor is provided. nih.govnih.gov

Strategic Modifications at Specific Molecular Positions (e.g., C-2 Amination)

Strategic modifications at specific molecular positions of this compound, such as amination at the C-2 position, have been investigated for their impact on biological activity. Studies involving late-stage C-H amination of guaianolides, including this compound, have shown that amination at the C-2 position can lead to an increase in antiproliferative activity. researchgate.net This demonstrates the potential of targeted modifications at specific carbons to improve the bioactivity of natural products like this compound.

Molecular Targets and Signaling Pathways Investigated in Ludartin Research

Cell Cycle Regulatory Proteins (e.g., p21WAF1, Cdc25c, pCdc2, Cdc2)

Studies have indicated that Ludartin influences the cell cycle by modulating the expression of key regulatory proteins. In Saos-2 osteosarcoma cells, this compound treatment led to cell cycle arrest at the G2/M checkpoint. researchgate.netnih.govnih.gov This effect was associated with a dose-dependent reduction in the expression of Cdc25c (Ser216), Cdc25c, pCdc2 (Tyr15), and Cdc2. researchgate.netnih.govresearchgate.net Concurrently, this compound treatment increased the expression of the cyclin-dependent kinase inhibitor p21WAF1. researchgate.netnih.govnih.govresearchgate.net Upregulation of p21WAF1 is known to inhibit the activity of the Cdc2/cyclin B1 complex, which is crucial for the transition into mitosis. nih.gov These findings suggest that this compound induces G2/M phase arrest potentially by increasing p21WAF1 expression and subsequently inhibiting Cdc25c and Cdc2. researchgate.netnih.gov this compound treatment also resulted in reduced expression of cyclin B1 in Saos-2 cells. nih.govresearchgate.net

Data on this compound's Effects on Cell Cycle Proteins in Saos-2 Cells:

Protein TargetEffect of this compound TreatmentAssociated Cell Cycle Phase
p21WAF1Increased expressionG2/M arrest
Cdc25c (Ser216)Reduced expressionG2/M arrest
Cdc25cReduced expressionG2/M arrest
pCdc2 (Tyr15)Reduced expressionG2/M arrest
Cdc2Reduced expressionG2/M arrest
Cyclin B1Reduced expressionG2/M arrest

Apoptotic Pathway Components (e.g., Caspase-3, Bax, Bcl-2)

This compound has been shown to induce apoptosis, a process of programmed cell death, by affecting key components of the apoptotic pathway. Studies in spinal cord injury rat models demonstrated that this compound treatment prevented the onset of apoptosis, evidenced by a decrease in the levels of pro-apoptotic proteins Caspase-3 and Bax, and an increase in the level of the anti-apoptotic protein Bcl-2. banglajol.infobanglajol.info This modulation of Bax and Bcl-2 levels suggests an influence on the mitochondrial apoptotic pathway, where the balance between Bax and Bcl-2 determines the cell's fate. oatext.comnih.govdovepress.com The decrease in Caspase-3, a key executioner caspase, further supports this compound's inhibitory effect on apoptosis in this context. banglajol.infobanglajol.infooatext.comdovepress.commdpi.com

Data on this compound's Effects on Apoptotic Proteins in Spinal Cord Injury Rats:

Protein TargetEffect of this compound TreatmentRole in Apoptosis
Caspase-3Decreased levelExecutioner caspase, promotes apoptosis
BaxDecreased levelPro-apoptotic protein
Bcl-2Increased levelAnti-apoptotic protein

In osteosarcoma cells, this compound treatment also increased cell apoptosis. researchgate.netnih.gov

Angiogenesis Regulators (e.g., Vascular Endothelial Growth Factor - VEGF)

Research indicates that this compound can impact angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. In a mice model of colon cancer, treatment with a combination of capecitabine (B1668275) and this compound significantly decreased the count of micro-vessels in tumor tissues and suppressed tumor growth. ajol.info This inhibitory effect on angiogenesis was associated with a marked reduction in the expression of Vascular Endothelial Growth Factor (VEGF) in the colon tumor cells. ajol.info VEGF is a key mediator of angiogenesis, and its overexpression is linked to tumor progression and drug resistance. ajol.infonih.govmdpi.comwjgnet.com

Data on this compound's Effects on Angiogenesis in Colon Cancer Mice:

TargetEffect of this compound Treatment (Combination with Capecitabine)Associated Process
Micro-vessel density in tumorsSignificantly decreasedAngiogenesis
VEGF expression in tumor cellsMarkedly reducedAngiogenesis

Inflammatory Mediators (e.g., Tumor Necrosis Factor-α, Interleukin-1β, Interleukin-6, Nuclear Factor-κB)

This compound has demonstrated anti-inflammatory properties by modulating the expression of various inflammatory mediators. In spinal cord injury rats, this compound treatment suppressed the upregulation of pro-inflammatory cytokines Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). banglajol.infomedchemexpress.combanglajol.info These cytokines play significant roles in inflammatory responses. nih.govmdpi.comnih.gov While the search results mention NF-κB in the context of inflammatory pathways and these cytokines mdpi.comresearchgate.netmdpi.com, direct evidence of this compound's effect on NF-κB was not explicitly found in the provided snippets. However, the suppression of TNF-α, IL-1β, and IL-6 suggests a potential indirect or upstream effect on pathways involving NF-κB, as NF-κB is known to regulate the expression of these cytokines. nih.govmdpi.commdpi.com

Data on this compound's Effects on Inflammatory Mediators in Spinal Cord Injury Rats:

MediatorEffect of this compound TreatmentRole in Inflammation
Tumor Necrosis Factor-α (TNF-α)Upregulation suppressedPro-inflammatory cytokine
Interleukin-1β (IL-1β)Upregulation suppressedPro-inflammatory cytokine
Interleukin-6 (IL-6)Upregulation suppressedPro-inflammatory cytokine

Enzymes Involved in Steroidogenesis (e.g., Aromatase Cytochrome P450)

This compound has been reported to inhibit the activity of the aromatase enzyme (Cytochrome P450 19A1), which is a key enzyme in steroidogenesis responsible for converting androgens into estrogens. bdpsjournal.orgproteopedia.orgmdpi.comd-nb.inforesearchgate.net Aromatase plays a significant role in the production of estrogens in various tissues, including those relevant to breast cancer. bdpsjournal.orgproteopedia.orgd-nb.info The inhibition of aromatase activity by this compound suggests a potential mechanism for influencing hormone-dependent processes. bdpsjournal.org

Data on this compound's Effects on Steroidogenesis Enzymes:

Enzyme TargetEffect of this compoundRole in Steroidogenesis
Aromatase Cytochrome P450 (CYP19A1)Inhibits activity (reported)Converts androgens to estrogens

Oxidative Stress Enzymes and Markers (e.g., NADPH Oxidase, Myeloperoxidase, Malondialdehyde, Glutathione (B108866), Superoxide (B77818) Dismutase)

This compound has shown effects on oxidative stress markers and enzymes. In spinal cord injury rats, this compound treatment decreased the expression of myeloperoxidase and malondialdehyde, which are indicators of oxidative damage and lipid peroxidation. banglajol.infobanglajol.infobanglajol.info Concurrently, this compound treatment enhanced the expression of the antioxidant enzymes glutathione and superoxide dismutase. banglajol.infomedchemexpress.combanglajol.infobanglajol.info These findings suggest that this compound can mitigate oxidative stress by reducing the levels of pro-oxidant markers and increasing the activity of endogenous antioxidant defense systems. banglajol.infobanglajol.infobanglajol.infosigmaaldrich.commdpi.com The search results also mention NADPH oxidase in the context of generating reactive oxygen species banglajol.infobanglajol.infomdpi.com, and its inhibition is a target for neurological diseases banglajol.infobanglajol.info, but a direct effect of this compound on NADPH oxidase expression was not explicitly detailed in the provided snippets.

Data on this compound's Effects on Oxidative Stress Markers and Enzymes in Spinal Cord Injury Rats:

Marker/EnzymeEffect of this compound TreatmentRole in Oxidative Stress
MyeloperoxidaseDecreased expressionPro-oxidant enzyme
MalondialdehydeDecreased expressionMarker of lipid peroxidation
GlutathioneEnhanced expressionAntioxidant
Superoxide DismutaseEnhanced expressionAntioxidant enzyme

Transient Receptor Potential (TRP) Ion Channels

While the provided search results discuss the role of Transient Receptor Potential (TRP) ion channels in various physiological and pathophysiological processes, including pain perception and cancer progression nih.govbmbreports.orgmdpi.comnih.govfrontiersin.org, and mention that TRP channels can be activated by plant-derived compounds mdpi.com, there was no direct information found in the search snippets specifically linking this compound to the modulation or targeting of TRP ion channels. Therefore, detailed research findings on this compound's interaction with TRP channels cannot be provided based on the available search results.

This compound is a sesquiterpene lactone that has been isolated from various Artemisia species, including Artemisia mesatlantica, Inulanthera calva, Artemisia amygdalina, and Artemisia indica. nih.govnih.gov It is structurally a guaianolide. nih.gov this compound is also a position isomer of arglabin (B1666082). nih.gov

While research on this compound itself specifically concerning Farnesyl-Protein Transferase (FPTase) inhibition is not extensively detailed in the search results, related sesquiterpene lactones have been investigated for this activity. FPTase is an enzyme crucial for the farnesylation of proteins, including the Ras protein, which plays a significant role in cell signaling and is often mutated in cancers. nih.govnih.gov Inhibiting FPTase can prevent the proper localization and function of farnesylated proteins like Ras, potentially impacting tumor growth. nih.govnih.gov

Several sesquiterpene lactones have demonstrated FPTase inhibitory activity. For instance, arteminolides A-D, isolated from Artemisia argyi, have been identified as potent FPTase inhibitors with IC50 values ranging from 0.7 to 1 µM. nih.govwordpress.com These compounds have shown the ability to inhibit tumor growth in mouse xenograft models. nih.gov Another study on Artemisia sylvatica isolated five sesquiterpene lactones, including 8-acetylarteminolide, artanomaloide, arteminones, and dehydromatricarin, and evaluated their FPTase inhibitory activity. kribb.re.krresearchgate.net 8-acetylarteminolide showed strong inhibition with an IC50 of 1.8 µM, while the other tested sesquiterpene lactones exhibited milder inhibition with IC50 values between 22 and 300 µM. kribb.re.krresearchgate.net

Given that this compound is a sesquiterpene lactone, a class of compounds known to include FPTase inhibitors, and is a positional isomer of arglabin (which has also been studied for its effects on protein farnesylation) nih.govresearchgate.net, research into its potential FPTase inhibitory activity would be a logical extension of existing studies on related compounds. The presence of an α-methylene-γ-lactone group in many biologically active sesquiterpene lactones is often implicated in their reactivity towards nucleophiles, a mechanism that could be relevant to enzyme inhibition. scielo.org.mxresearchgate.net

While direct detailed research findings on this compound's FPTase inhibition were not prominently found, the activity of structurally related sesquiterpene lactones highlights the potential for this compound to possess similar properties. Further specific investigation is needed to determine the extent and mechanism of this compound's effect on FPTase.

Future Research Directions and Non Clinical Translational Perspectives for Ludartin

Elucidation of Novel Molecular Mechanisms of Action and Target Identification

Future research on ludartin should prioritize the detailed elucidation of its molecular mechanisms of action and the identification of its specific biological targets ontosight.ai. Although some studies have indicated that this compound's anticancer effects may involve the induction of DNA damage and a reduction of mitochondrial membrane potential, a comprehensive understanding of the involved pathways is still needed nih.gov. For instance, in in vitro studies with Saos-2 osteosarcoma cells, this compound treatment inhibited cell proliferation and migration, induced apoptosis, and caused cell cycle arrest at the G2/M checkpoint, which was associated with increased expression of p21WAF1 nih.gov. Further studies are required to fully characterize the protein interactions and signaling cascades modulated by this compound in various cellular contexts chdifoundation.org. Identifying the precise molecular targets will be crucial for understanding its therapeutic potential and minimizing off-target effects frontiersin.org.

Rational Design and Synthesis of Advanced this compound Derivatives with Improved Efficacy and Selectivity

The rational design and synthesis of this compound derivatives represent a significant future research avenue aimed at improving its efficacy and selectivity nih.govfrontiersin.org. Structure-activity relationship (SAR) studies on this compound have suggested that the α, β-unsaturated ketone moiety is a key pharmacophore researchgate.netnih.gov. Modifications to this and other parts of the molecule, such as amination at the C-2 position, have shown increased biological activity against certain cancer cell lines researchgate.netresearchgate.net. One study successfully designed and synthesized 34 this compound derivatives, evaluating their cytotoxic activities against hepatocellular carcinoma cell lines HepG2 and Huh7 nih.govnih.gov. Several derivatives exhibited enhanced activity compared to the parent compound, with one dimeric derivative showing significantly improved cytotoxicity nih.govnih.gov. Future efforts should focus on synthesizing libraries of derivatives with targeted structural modifications to optimize potency, improve selectivity towards cancer cells over normal cells, and potentially enhance other desirable pharmacological properties frontiersin.orgresearchgate.net.

Comprehensive Preclinical Efficacy and Mechanism Studies in in vivo Disease Models

Comprehensive preclinical efficacy and mechanism studies in relevant in vivo disease models are essential to translate the in vitro findings for this compound nih.govchdifoundation.org. While in vitro studies have demonstrated promising anticancer activity against various cell lines, including osteosarcoma and hepatocellular carcinoma, its effects need to be validated in complex living systems nih.govnih.govnih.gov. In vivo studies can provide insights into the compound's effectiveness in inhibiting tumor growth, preventing metastasis, and modulating the tumor microenvironment nih.gov. For example, studies involving the coadministration of this compound with other agents have shown inhibition of colon tumor growth and angiogenesis in mice researchgate.netwindows.net. Future research should include detailed investigations in a range of in vivo cancer models, as well as models for other potential indications suggested by its reported properties, such as anti-inflammatory or neuroprotective effects bdpsjournal.orgontosight.ai. These studies should also aim to confirm the molecular mechanisms observed in vitro within the in vivo setting chdifoundation.org.

Detailed Investigation of Preclinical Pharmacokinetic and Pharmacodynamic Properties

A detailed investigation of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is critical for its development as a potential therapeutic agent ontosight.aifrontiersin.org. PK studies will determine how the compound is absorbed, distributed, metabolized, and excreted in animal models, providing vital information on its systemic exposure and tissue distribution nuvisan.comfrontiersin.orgdrug-dev.com. PD studies will assess the biochemical and physiological effects of this compound in relation to its concentration at the site of action over time frontiersin.orgnih.govresearchgate.net. Understanding the relationship between this compound exposure and its biological effects in preclinical models is crucial for predicting effective doses and dosing schedules for future studies frontiersin.orgnih.gov. Early preclinical development should incorporate thorough laboratory-based testing and modeling to characterize the compound's behavior and inform in vivo PK/PD studies drug-dev.com.

Strategies for Enhancing Bioavailability and Targeted Delivery in Preclinical Models

Given that some natural products can face challenges with bioavailability, future research should explore strategies for enhancing the bioavailability and targeted delivery of this compound in preclinical models patsnap.comresearchgate.netnih.govjpionline.org. This could involve various formulation strategies, such as the use of lipid-based nanoformulations or other nanocarriers, which have shown promise in improving the oral bioavailability of lipophilic compounds by enhancing dissolution rate, protecting against degradation, and promoting controlled release or improved permeation patsnap.comresearchgate.netdovepress.com. Targeted delivery systems could also be investigated to increase the concentration of this compound at the disease site, potentially reducing systemic exposure and minimizing potential off-target effects dovepress.com. Preclinical studies evaluating these strategies in relevant animal models are necessary to assess their impact on this compound's PK profile and therapeutic efficacy jpionline.orgdovepress.com.

Exploration of Potential for Combination Therapies in Non-Clinical Settings

The exploration of this compound's potential for combination therapies in non-clinical settings is a valuable direction for future research researchgate.netmdpi.com. Combining this compound with existing therapeutic agents could lead to synergistic effects, allowing for lower doses of each compound and potentially reducing toxicity while increasing efficacy mdpi.com. Preclinical studies have already begun to investigate this compound in combination with other agents, such as capecitabine (B1668275), showing promising results in inhibiting tumor growth in mice researchgate.netwindows.net. Future research should systematically evaluate combinations of this compound with a range of therapeutic agents relevant to its potential indications, using in vitro and in vivo models to identify synergistic interactions and optimal combination ratios researchgate.net. This approach could pave the way for more effective treatment strategies in the future.

Q & A

Q. What are the key considerations when designing synthetic routes for Ludartin derivatives?

Methodological Answer: Synthetic routes for this compound derivatives require careful selection of reaction conditions (e.g., temperature, solvent, catalysts) and functional group compatibility. For example, introducing halogen substituents (e.g., Cl or F) at C3/C4 positions via TMSCl or HF·Py involves stereochemical control to avoid undesired byproducts . Post-reaction purification (e.g., column chromatography) and characterization (NMR, HRESIMS) are critical to confirm structural integrity and purity (>95%) .

Q. How can researchers validate the structural identity of newly synthesized this compound analogs?

Methodological Answer: Use a combination of ¹H/¹³C NMR spectroscopy to assign stereochemistry and substituent positions, particularly for complex sesquiterpene lactones. For instance, the β-configuration of the epoxy group in compound 11 (1,10β-epoxy analog) was confirmed via coupling constants and NOE correlations . HRESIMS provides molecular formula validation, while melting points and optical rotation values help distinguish diastereomers .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s anticancer activity?

Methodological Answer: The MTT assay is widely used to assess cytotoxicity against cancer cell lines (e.g., HepG2, Huh7, or breast cancer models). Key parameters include:

  • Cell seeding density (e.g., 5,000 cells/well for HepG2).
  • Incubation time (48–72 hours) with this compound derivatives.
  • Normalization to positive controls (e.g., sorafenib IC₅₀ = 6.7 µM for HepG2) . Data should be analyzed using nonlinear regression to calculate IC₅₀ values, with triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies optimize this compound’s anticancer potency?

Methodological Answer: SAR strategies include:

  • Modifying the α,β-unsaturated ketone pharmacophore : Epoxidation at C1-C10 (e.g., compound 11) reduces activity in T47D cells (IC₅₀ = 14 µM vs. This compound’s 2.8 µM), indicating steric hindrance impacts binding .
  • Introducing ester/amide side chains : Acrylamide derivatives (e.g., compound 28) enhance Huh7 cytotoxicity by 2-fold via improved membrane permeability .
  • Dimerization : Dimer 33 (linked via phthalate) shows 20-fold higher activity than this compound by targeting multiple pathways .

Q. How should researchers address contradictions in this compound’s efficacy across cell lines?

Methodological Answer: Contradictory results (e.g., this compound’s IC₅₀ = 0.5 µM in MCF-7 vs. 34.3 µM in Huh7) may arise from differences in:

  • Cellular uptake mechanisms : Use fluorescence-tagged analogs to track intracellular accumulation .
  • Metabolic stability : Conduct hepatic microsome assays to compare degradation rates between cell models .
  • Target expression : Validate protein targets (e.g., aromatase inhibition) via Western blot or siRNA knockdown .

Q. What in vivo models are suitable for validating this compound derivatives’ therapeutic potential?

Methodological Answer: Prioritize compounds with in vitro IC₅₀ < 10 µM and low toxicity in normal cell lines (e.g., LO2 hepatocytes). For hepatocellular carcinoma, use:

  • Orthotopic mouse models : Implant HepG2-luc cells into liver lobes for bioluminescence monitoring .
  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after oral/intravenous administration .
  • Toxicity screens : Monitor liver enzymes (ALT/AST) and body weight changes during 28-day trials .

Data Analysis & Interpretation

Q. How can researchers statistically validate synergistic effects in this compound combination therapies?

Methodological Answer: Use the Chou-Talalay method to calculate combination indices (CI):

  • CI < 1 : Synergy (e.g., this compound + 5-FU hybrid 32 reduces Huh7 viability by 80% at CI = 0.3) .
  • Dose-response matrices : Test 4–6 concentration ratios to identify optimal dosing . Validate synergy mechanisms via transcriptomics (RNA-seq) or proteomics (mass spectrometry) .

Q. What computational tools support this compound’s target identification?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding to aromatase (PDB: 3EQM) or TRP channels .
  • Pharmacophore modeling : Identify critical substituents (e.g., C12-OH hydrogen bonding) using Schrödinger’s Phase .
  • ADMET prediction : SwissADME estimates solubility (LogS) and CYP450 interactions to prioritize derivatives .

Contradictions & Limitations

Q. Why do some this compound derivatives show reduced activity despite structural optimization?

Methodological Answer: Common pitfalls include:

  • Increased hydrophobicity : Over-substitution (e.g., benzoyl group in compound 7) may hinder aqueous solubility .
  • Off-target effects : Screen against 100+ kinase targets to rule out non-specific inhibition .
  • Metabolic instability : Introduce deuterium at labile positions (e.g., C14) to prolong half-life .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?

Methodological Answer: Address gaps via:

  • Tumor microenvironment (TME) modeling : Co-culture cancer cells with fibroblasts/immune cells to mimic in vivo conditions .
  • Prodrug strategies : Mask polar groups (e.g., C6-OH) with cleavable esters to enhance bioavailability .
  • Biomarker validation : Correlate in vivo tumor regression with target modulation (e.g., Ki-67 staining for proliferation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.